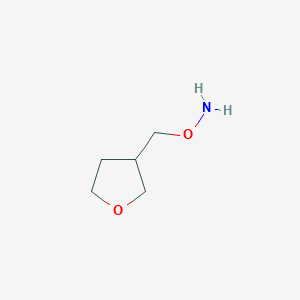![molecular formula C13H16Cl2N2 B13608032 1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13608032.png)
1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a 4-methylphenyl group and a methanamine moiety. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Substitution with 4-Methylphenyl Group: The 4-methylphenyl group is introduced via electrophilic aromatic substitution.
Attachment of Methanamine Moiety: The methanamine group is attached through nucleophilic substitution reactions.
Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation Products: N-oxides of the pyridine ring.
Reduction Products: Piperidine derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyridine ring and the 4-methylphenyl group play crucial roles in its binding affinity and specificity. The methanamine moiety may also contribute to its overall activity by enhancing its solubility and stability.
Comparison with Similar Compounds
1-[3-(4-Methylphenyl)pyridin-2-yl]methanamine: The non-dihydrochloride form.
4-Methylphenylpyridine: Lacks the methanamine group.
Pyridine derivatives: Various compounds with different substituents on the pyridine ring.
Uniqueness: 1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-dihydrochloride counterparts.
Properties
Molecular Formula |
C13H16Cl2N2 |
|---|---|
Molecular Weight |
271.18 g/mol |
IUPAC Name |
[3-(4-methylphenyl)pyridin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C13H14N2.2ClH/c1-10-4-6-11(7-5-10)12-3-2-8-15-13(12)9-14;;/h2-8H,9,14H2,1H3;2*1H |
InChI Key |
QYJWUPRKOCCGGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=CC=C2)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-3,3-dimethylspiro[3.3]heptan-1-amine](/img/structure/B13607951.png)


![5-(3-Bromopropyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B13607965.png)
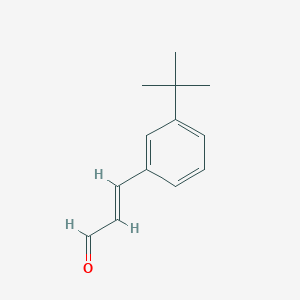
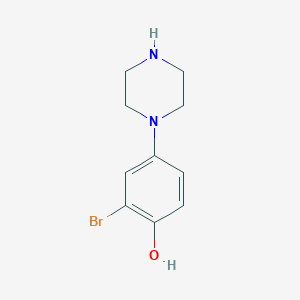
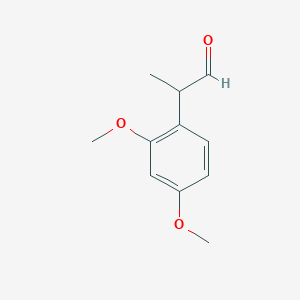
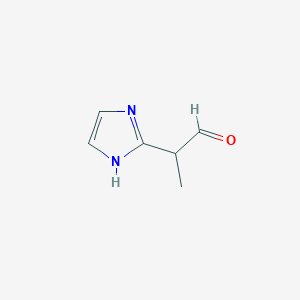
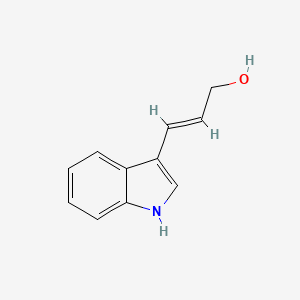
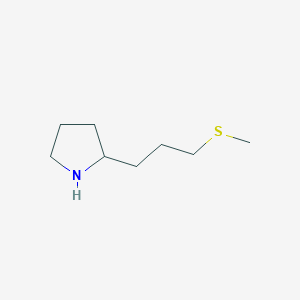
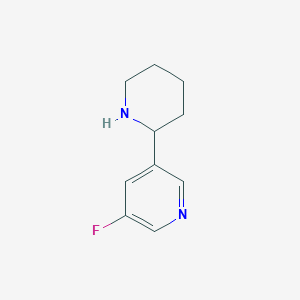
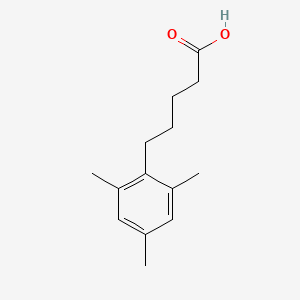
![1-(Chloromethyl)bicyclo[2.2.2]octane](/img/structure/B13608022.png)
